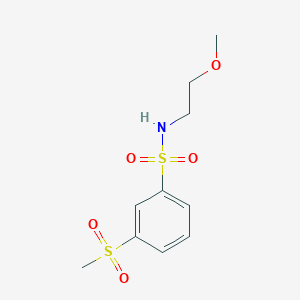![molecular formula C23H20ClNO4 B5346172 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)
2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CP-544326 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell growth. By inhibiting this pathway, this compound reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that it inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to the induction of apoptosis in cancer cells. Additionally, it has been found to reduce the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion.
実験室実験の利点と制限
2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been found to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, there are also some limitations to using this compound in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects.
将来の方向性
There are several future directions for research on 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate. One direction is to study its efficacy in animal models of cancer and inflammatory diseases. Another direction is to investigate its safety and efficacy in humans. Additionally, more research is needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, there is a need for the development of more potent and selective analogs of this compound for use in drug development.
Conclusion:
This compound is a synthetic compound that has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. The mechanism of action of this compound involves the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell growth. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound is a promising compound that warrants further investigation for its potential use in the treatment of cancer and inflammatory diseases.
合成法
The synthesis method of 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propionic anhydride to form 5-chloro-2-(propionyloxy)benzaldehyde. This compound is then reacted with vinyl magnesium bromide to form 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinol. Finally, this compound is esterified with propionic anhydride to form this compound.
科学的研究の応用
2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.
特性
IUPAC Name |
[4-chloro-2-[(E)-2-(8-propanoyloxyquinolin-2-yl)ethenyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-3-21(26)28-19-13-10-17(24)14-16(19)9-12-18-11-8-15-6-5-7-20(23(15)25-18)29-22(27)4-2/h5-14H,3-4H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFQFRLAZOZTCA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC=C3OC(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=C(C=CC=C3OC(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}piperidine-2-carboxamide](/img/structure/B5346105.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)

![4-[(ethylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5346143.png)
![N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5346156.png)
![4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenol](/img/structure/B5346159.png)
![N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5346163.png)
![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
![6-{2-[3-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5346193.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)